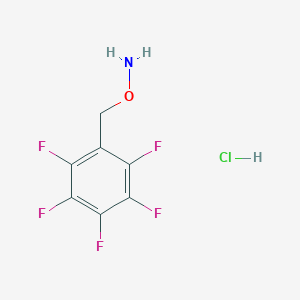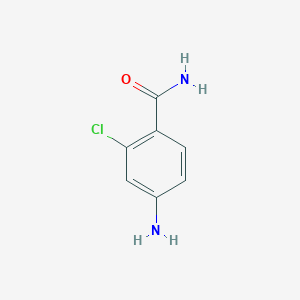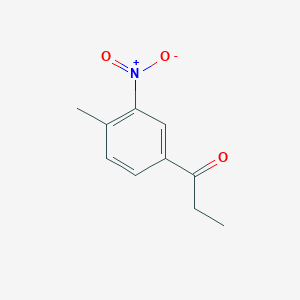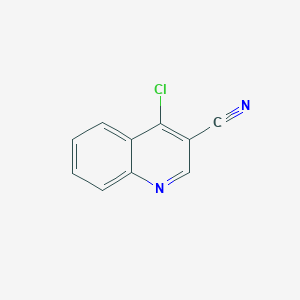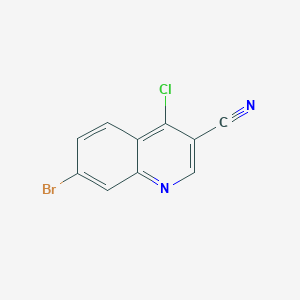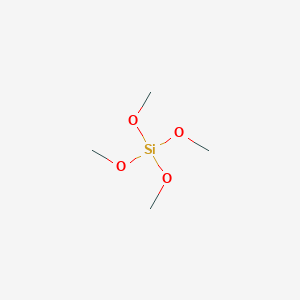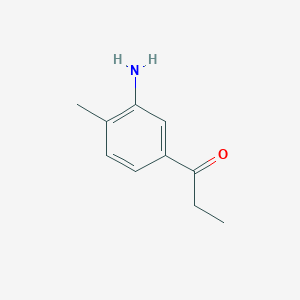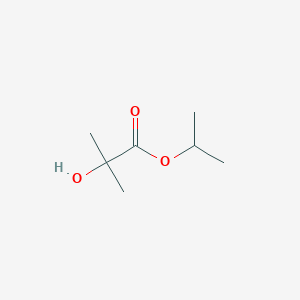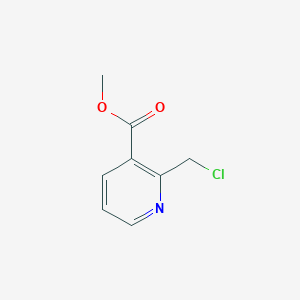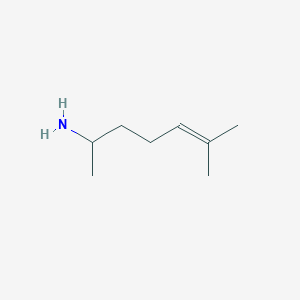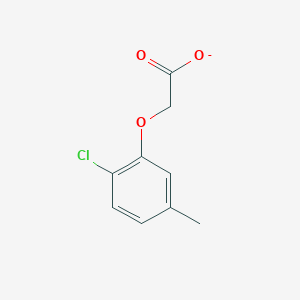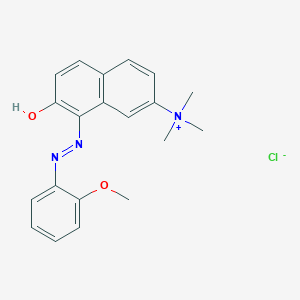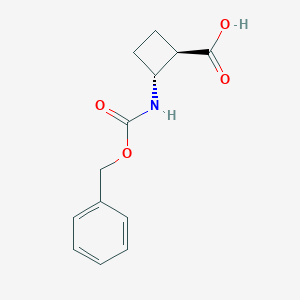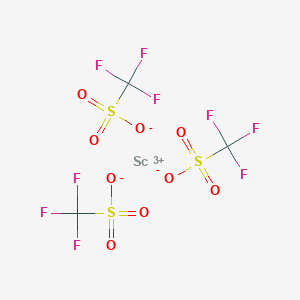
Scandium(III) trifluoromethanesulfonate
Vue d'ensemble
Description
Scandium(III) trifluoromethanesulfonate, commonly called scandium triflate, is a chemical compound with the formula Sc(SO3CF3)3. It is a salt consisting of scandium cations Sc3+ and triflate SO3CF−3 anions . It is used as a reagent in organic chemistry as a Lewis acid .
Synthesis Analysis
Scandium triflate is prepared by the reaction of scandium oxide with trifluoromethanesulfonic acid . It is commercially available and is a practical and useful Lewis acid catalyst for acylation of alcohols with acid anhydrides or the esterification of alcohols by carboxylic acids in the presence of p-nitrobenzoic anhydrides .Molecular Structure Analysis
Scandium(III) trifluoromethanesulfonate is a salt consisting of scandium cations Sc3+ and triflate SO3CF−3 anions . It is suggested that Sc is dispersed throughout the polymer within nanocrystalline domains of Sc(OTf)3·8H2O .Chemical Reactions Analysis
Scandium(III) trifluoromethanesulfonate is an extremely active, efficient, recoverable, and reusable acylation catalyst . It is used in the Mukaiyama aldol addition and stereochemically catalyzes the radical polymerization of acrylates . It also catalyzes the formation of homoallylic alcohols from olefins and paraformaldehyde .Physical And Chemical Properties Analysis
Scandium(III) trifluoromethanesulfonate has a molecular formula of C3F9O9S3Sc and a molar mass of 492.16 g/mol .Applications De Recherche Scientifique
Catalytic Applications
Lewis Acid Catalyst in Acylation of Alcohols
Scandium trifluoromethanesulfonate acts as an efficient Lewis acid catalyst for acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids. It shows high catalytic activity, aiding the acylation of not only primary but also sterically-hindered secondary or tertiary alcohols. This method is notably effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Synthesis of α-Tocopherol
It serves as an efficient Lewis acid catalyst in the condensation reaction of trimethylhydroquinone with isophytol, producing α-tocopherol. The reaction proceeds smoothly with a minimal catalyst amount and is easily recoverable and reusable (Matsui et al., 1995).
Catalysis in Ferrier Rearrangement
It catalyzes the O-glycosidation of 3,4,6-tri-O-acetyl-d-glucal with various alcohols and phenols, producing 2,3-unsaturated glycosides in excellent yields with good anomeric selectivity (Yadav et al., 2000).
Other Applications
Diels-Alder Reaction
Scandium trifluoromethanesulfonate is effective as a Lewis acid catalyst in the Diels-Alder reaction, available in both aqueous and organic media, easily recovered, and reusable (Kobayashi et al., 1993).
Catalyst in Hydrogen/Deuterium Exchange
It acts as a catalyst for hydrogen/deuterium exchange at the aromatic nucleus of 1,3,5-trimethoxybenzene, indicating the formation of a transient arylscandium species as a plausible intermediate of the reaction (Castellani et al., 2000).
Bond Forming Reactions
Scandium(III) trifluoromethanesulfonate is highlighted as a mild, commercially available, water-tolerant Lewis acid catalyst in carbon-carbon and carbon-heteroatom bond-forming reactions, forming various biologically significant organic compounds (Banerjee & Zhdankin, 2016).
Polymer-Supported Catalysts
Scandium(III) trifluoromethanesulfonate can be immobilized in polystyrene to form microencapsulated catalysts that are recoverable, reusable, and often reduce metal leaching, maintaining activity similar to their homogeneous counterparts (Rossini et al., 2014).
Polyester Synthesis
It catalyzes the polycondensation of dicarboxylic acids and diols at moderate temperatures. Stronger electron-withdrawing ligands in scandium catalysts enhance the catalytic efficiency under moderate conditions with lesser amounts of catalyst (Takasu et al., 2010).
Safety And Hazards
Scandium(III) trifluoromethanesulfonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Propriétés
IUPAC Name |
scandium(3+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Sc/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXJVDYQRYYYOR-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sc+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sc(OSO2CF3)3, C3F9O9S3Sc | |
| Record name | Scandium(III) triflate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Scandium(III)_triflate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370368 | |
| Record name | Scandium(III) triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scandium(III) trifluoromethanesulfonate | |
CAS RN |
144026-79-9 | |
| Record name | Scandium(III) triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanesulfonic acid, trifluoro-, scandium(3+) salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




